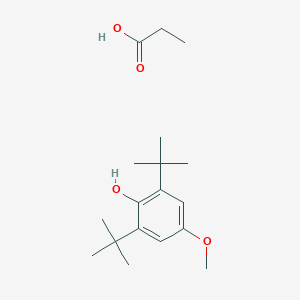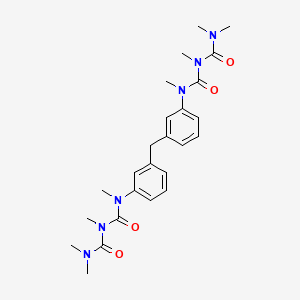
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves multiple steps and specific reaction conditions. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions to achieve the desired molecular structure. Industrial production methods may involve large-scale chemical processes to ensure the efficient and cost-effective synthesis of this compound .
Análisis De Reacciones Químicas
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology and medicine, this compound may be studied for its potential biological activities and therapeutic applications. In industry, it can be used in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to particular enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Biuret, 3,3-methylenebis(p-phenylene)bis(1,1,5,5-tetramethyl- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other biuret derivatives or compounds with similar molecular structures.
Propiedades
Número CAS |
73728-84-4 |
|---|---|
Fórmula molecular |
C25H34N6O4 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1-(dimethylcarbamoyl)-3-[3-[[3-[[dimethylcarbamoyl(methyl)carbamoyl]-methylamino]phenyl]methyl]phenyl]-1,3-dimethylurea |
InChI |
InChI=1S/C25H34N6O4/c1-26(2)22(32)30(7)24(34)28(5)20-13-9-11-18(16-20)15-19-12-10-14-21(17-19)29(6)25(35)31(8)23(33)27(3)4/h9-14,16-17H,15H2,1-8H3 |
Clave InChI |
VUPKIWHDDXVEGO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C(=O)N(C)C1=CC=CC(=C1)CC2=CC(=CC=C2)N(C)C(=O)N(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


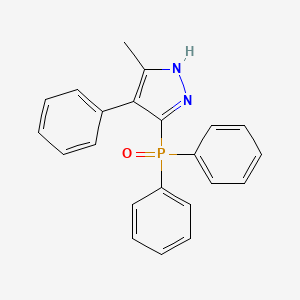
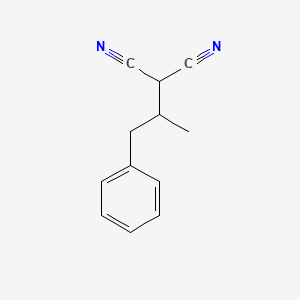



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)

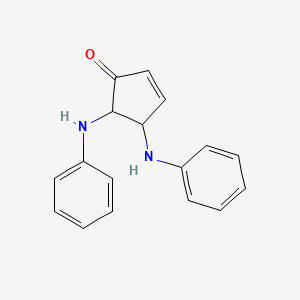
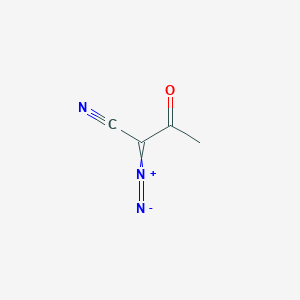
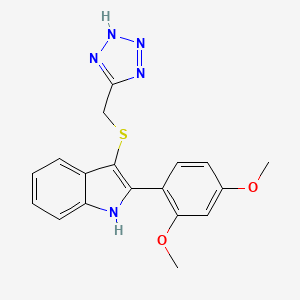

![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

